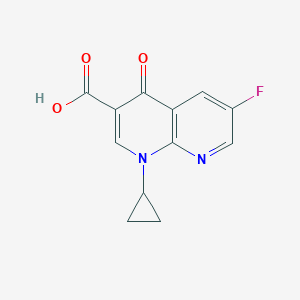

1-环丙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸

描述

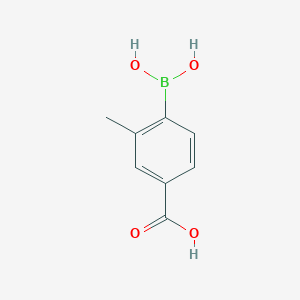

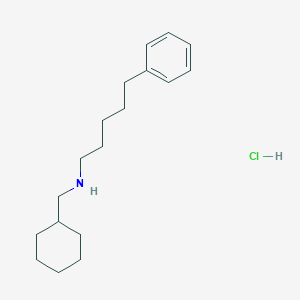

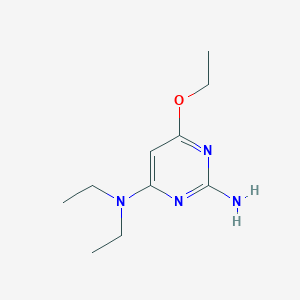

“1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid” is a chemical compound. It is also known as fluoroquinolonic acid . It is an important intermediate compound often used in the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. It can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .Molecular Structure Analysis

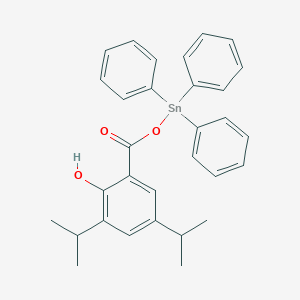

The molecular structure of this compound is complex. The empirical formula is C13H9ClFNO3 . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis

This compound, being an acid, can react with bases to form salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .Physical And Chemical Properties Analysis

This compound is a white to light yellow solid . It is soluble in some organic solvents such as ethanol and ether, but insoluble in water . The melting point is between 242-245 °C .科学研究应用

合成和抗菌应用

抗菌剂合成:1-环丙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸衍生物被合成用作有效的抗菌剂。例如,已经开发出具有亚磺酰基或磺酰基的衍生物,因为它们具有抗菌特性 (Miyamoto,Egawa,Shibamori,& Matsuraoto,1987 年)。

构效关系研究:已经进行研究以了解该化合物的结构变化如何影响其抗菌功效。例如,研究已经调查了不同取代基对其对细菌感染活性的影响 (Bouzard 等人,1992 年)。

开发具有增强活性的特定衍生物:已经合成了该化合物的特定衍生物,例如乙基 7-氯-1-环丙基-6-氟-1,4-二氢-5-甲基-4-氧代-1,8-萘啶-3-羧酸,它们被研究针对其靶向抗菌特性 (Kiely,1991 年)。

抗菌剂前药开发:已经制备了该化合物的氨基酸前药,并评估了它们在体外和体内的比较抗菌活性。这些研究旨在提高该化合物的溶解度和功效 (Sánchez 等人,1992 年)。

新应用和合成技术

新合成方法:已经探索了合成该化合物变体的创新方法。例如,制备乙基 7-氯-1-环丙基-6-氟-1,4-二氢-5-甲基-4-氧代-1,8-萘啶-3-羧酸酯展示了有机合成中的高级技术 (Sanchez 和 Rogowski,1987 年)。

抗分枝杆菌活性:该化合物已被探索用于治疗分枝杆菌感染(例如结核病)的潜力,为抗菌治疗提供了新的途径 (Sriram 等人,2007 年)。

光降解研究:对相关化合物(例如具有相似化学结构的环丙沙星)的光降解的研究有助于了解这些化合物的稳定性和环境影响 (Torniainen,Mattinen,Askolin,& Tammilehto,1997 年)。

安全和危害

未来方向

属性

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O3/c13-6-3-8-10(16)9(12(17)18)5-15(7-1-2-7)11(8)14-4-6/h3-5,7H,1-2H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEINDUPLOCNLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=C2N=CC(=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901141329 | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid | |

CAS RN |

137118-01-5 | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137118-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for this class of compounds?

A: 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid belongs to the class of drugs known as quinolones, specifically fluoroquinolones. Fluoroquinolones work by inhibiting bacterial DNA gyrase and topoisomerase IV, [, ] enzymes essential for bacterial DNA replication and repair. This inhibition leads to bacterial cell death.

Q2: How does the structure of these compounds relate to their antibacterial activity?

A: Research has shown that modifications to the basic 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid structure can significantly impact antibacterial activity. For example, introducing a substituent like a sulfinyl or sulfonyl group at the C-7 position, as explored in one study, allowed for further reactions with pyrrolidine and piperidine. [] These modifications led to the synthesis of derivatives with varying antibacterial profiles. Similarly, creating amino acid prodrugs of 7-(3-amino-1-pyrrolidinyl) derivatives has been shown to influence solubility and in vivo efficacy. [] This highlights the importance of structure-activity relationships in optimizing these compounds for improved potency and efficacy.

Q3: What is known about the stability of this compound class?

A: Gemifloxacin mesylate (GFM), a specific derivative within this class, has been studied for its stability profile. Research indicates that GFM is susceptible to degradation under alkaline conditions, leading to the formation of sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. [] This degradation product arises from the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring and formation of the sodium carboxylate. This highlights the importance of considering factors like pH during formulation and storage to maintain drug stability.

Q4: What analytical techniques are used to characterize and study these compounds?

A4: Various techniques are employed for the characterization and study of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation. Different NMR experiments like proton (1H), carbon (13C), COSY, HSQC, and HMBC provide detailed information about the connectivity and environment of atoms within the molecule. []

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of the compound, offering insights into its structure and potential degradation products. []

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption patterns. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)